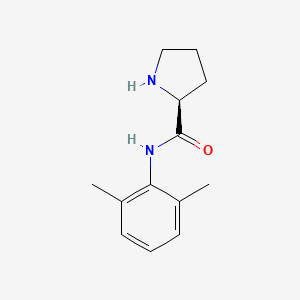
(2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a 2,6-dimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide typically involves the reaction of (2S)-pyrrolidine-2-carboxylic acid with 2,6-dimethylaniline. The reaction is carried out under controlled conditions, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction may be conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives, such as nitro or bromo compounds.
科学的研究の応用
Chemistry: (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery programs targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide
- (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxylic acid
- (2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxylate
Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a 2,6-dimethylphenyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the amide group also contributes to its reactivity and potential interactions with biological targets.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
(2S)-N-(2,6-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9-5-3-6-10(2)12(9)15-13(16)11-7-4-8-14-11/h3,5-6,11,14H,4,7-8H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChIキー |
ZPLMCERXQHDONG-NSHDSACASA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCN2 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


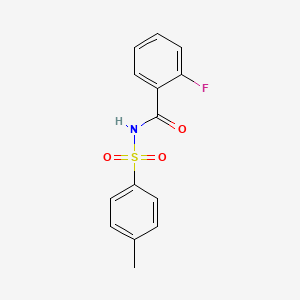

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
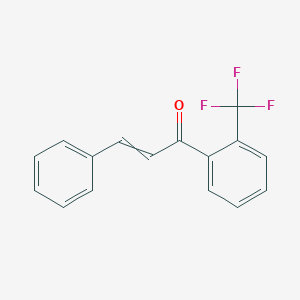
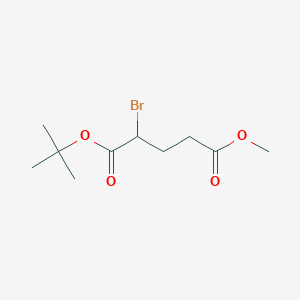
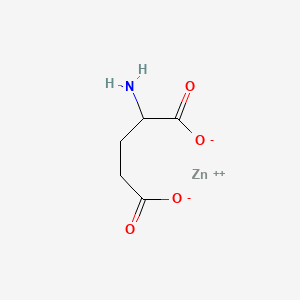
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
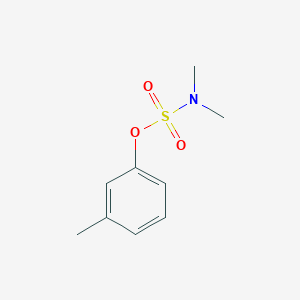
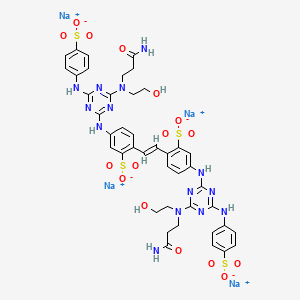
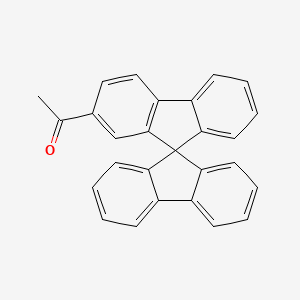

![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
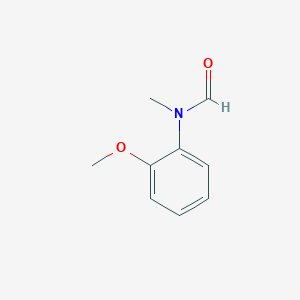
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)
